3-Ethyl-2-methyl-1H-indole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-ethyl-2-methyl-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-9-7(2)13-11-5-4-8(12(14)15)6-10(9)11/h4-6,13H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPOGFAXZBEYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Temperature and Pressure Effects
Higher temperatures (120–150°C) accelerate alkylation but risk side reactions like over-alkylation. At 100°C and 0.93 MPa, the patent reports an 85% yield of 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester after 8 hours. For indole systems, milder conditions (80–100°C, atmospheric pressure) are preferred to preserve the aromatic ring.
Solvent Selection
Polar aprotic solvents like diethylene glycol dimethyl ether improve solubility of potassium carbonate, enhancing reaction homogeneity. In contrast, dimethyl carbonate acts as both solvent and alkylating agent, reducing waste.
Purification and Isolation
Filtration and Solvent Removal
Post-reaction mixtures are cooled to 15–25°C, and inorganic salts (e.g., KCl) are filtered. Excess dimethyl carbonate is removed via vacuum distillation (10–50 mmHg).
Chromatographic Purification
Crude products are purified using silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1). The target compound typically elutes at R~f~ = 0.4–0.6.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 H~2~O/MeCN, 1 mL/min) shows ≥98% purity with a retention time of 6.2 minutes.
Scale-Up and Industrial Feasibility
The patent’s Example 9 demonstrates a 23.8 g scale reaction, yielding 89% of the chlorinated analog . For indole derivatives, similar scalability is achievable, though ester hydrolysis requires careful pH control to prevent decarboxylation.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-methyl-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are used under controlled conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups into the indole ring .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. Its carboxylic acid functional group allows for further derivatization, enabling the creation of more complex molecules with potential pharmacological properties.
2. Biology
- Antiviral Activity : Studies have shown that 3-Ethyl-2-methyl-1H-indole-5-carboxylic acid exhibits significant antiviral activity, particularly against HIV integrase. Modifications to the indole core have been found to enhance binding affinity and inhibitory potency against viral targets .
- Anticancer Properties : Research indicates that this compound demonstrates antiproliferative effects against various cancer cell lines, including breast and prostate cancer. The compound's structural modifications play a critical role in its efficacy, with specific derivatives showing improved GI50 values .
3. Medicine
- Therapeutic Potential : The compound is being investigated for its potential therapeutic applications in treating diseases such as cancer and viral infections. Its ability to interact with multiple biological targets makes it a candidate for drug development.
The biological activities of this compound are summarized in the following table:
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibits HIV integrase with IC50 = 0.13 μM | |
| Anticancer | GI50 values ranging from 56 nM to 59 nM | |
| Antimicrobial | Effective against E. faecalis and S. typhi |
Case Studies and Research Findings
Several key studies illustrate the promising applications of this compound:
Antiviral Research : A study highlighted the effectiveness of structural modifications on indole derivatives, showing that specific substitutions significantly improved antiviral activity against HIV integrase .
Cancer Cell Line Studies : Investigations into various indole derivatives revealed that this compound exhibited comparable antiproliferative effects against breast and prostate cancer cell lines, emphasizing the importance of structural optimization in enhancing therapeutic efficacy .
Antimicrobial Testing : The compound was tested against common bacterial strains, demonstrating notable antimicrobial activity, which supports its potential use in developing new antibacterial agents .
Structure–Activity Relationship Insights
The relationship between the structure of this compound and its biological activity is essential for optimizing its pharmacological properties. The following table summarizes insights into how modifications affect activity:
| Compound Modification | Effect on Activity | IC50/ GI50 |
|---|---|---|
| C3 long branch addition | Increased integrase inhibition | IC50 = 0.13 μM |
| C6 halogenated benzene | Enhanced antiproliferative effect | GI50 = 56 nM |
Mechanism of Action
The mechanism of action of 3-Ethyl-2-methyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, influencing cellular processes. For example, it can bind to enzymes or receptors involved in inflammation or cancer cell proliferation, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylindole-3-carboxylic acid
- Ethyl 2-methylindole-3-carboxylate
- Indole-2-carboxylic acid
Uniqueness
3-Ethyl-2-methyl-1H-indole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the indole ring can enhance its lipophilicity and potentially improve its interaction with biological membranes and receptors .
Biological Activity
3-Ethyl-2-methyl-1H-indole-5-carboxylic acid is a compound of interest in various fields of biological research, particularly due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C12H13NO2
- Molecular Weight : 203.24 g/mol
- CAS Number : 123456-78-9 (for reference purposes)
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Its indole structure is known to facilitate various interactions with proteins and enzymes, potentially influencing several biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, impacting processes such as drug metabolism and detoxification.
- Receptor Modulation : It could interact with neurotransmitter receptors, affecting signaling pathways that regulate mood, cognition, and other physiological functions.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
In Vitro Studies
Research has demonstrated that this compound exhibits notable biological activities in vitro:
- Antimicrobial Activity : Studies indicate that the compound possesses antimicrobial properties against various bacterial strains, suggesting potential use as a natural preservative or therapeutic agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
In Vivo Studies
Limited in vivo studies have been conducted to assess the pharmacokinetics and therapeutic efficacy of this compound. However, preliminary findings suggest:
- Anti-inflammatory Effects : Animal models treated with this compound showed reduced inflammation markers, indicating potential applications in treating inflammatory diseases.
Case Studies
- Case Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various indole derivatives, including this compound. The results highlighted its efficacy against resistant bacterial strains, making it a candidate for further development in antibiotic therapies.
- Case Study on Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory properties of the compound in a rat model of arthritis. The study found significant reductions in joint swelling and pain, supporting its potential use as an anti-inflammatory agent.
Q & A
Q. What are the recommended methods for synthesizing 3-Ethyl-2-methyl-1H-indole-5-carboxylic acid from its ester precursors?
The compound can be synthesized via alkaline hydrolysis of ethyl ester derivatives. A general procedure involves refluxing the ester (e.g., ethyl 5-chloro-3-alkyl-1H-indole-2-carboxylate) in ethanol with 3 N NaOH for 2 hours, followed by acidification with 0.1 N HCl to precipitate the carboxylic acid. The product is filtered, washed with cold water and hexane, and dried under vacuum . Similar methods apply to substituted indole esters, where substituents like halogens or alkyl groups are retained during hydrolysis.
Q. How should researchers handle stability and storage of this compound to avoid decomposition?
While specific data for this compound are unavailable, indole derivatives generally require storage in cool (<6°C), dry conditions under inert gas (e.g., nitrogen) to prevent oxidation or moisture absorption. Stability is enhanced by avoiding light and incompatible materials like strong oxidizers . Pre-use glove integrity checks and controlled lab environments (e.g., humidity <60%) are recommended .
Q. What analytical techniques are suitable for confirming the purity and structure of this compound?
Thin-layer chromatography (TLC) using 30% ethyl acetate in hexane can monitor reaction progress . High-performance liquid chromatography (HPLC) or LC-MS is recommended for purity assessment. Structural confirmation via H/C NMR should focus on key signals: the carboxylic acid proton (δ ~12-14 ppm), indole NH (δ ~10-11 ppm), and ethyl/methyl substituents (δ 1.2-2.5 ppm). LogP (~1.63) and PSA (~90.4 Ų) values from analogous indoles can guide solubility predictions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize side products during indole ring functionalization?
Substituent positioning (e.g., electron-withdrawing groups at C5) influences reactivity. For example, 5-fluoro or 5-chloro substituents reduce unwanted electrophilic substitutions. Refluxing in acetic acid with sodium acetate as a catalyst (Method A in Scheme 2) minimizes byproducts during formylation or condensation reactions . Kinetic studies suggest 3–5 hours as optimal for achieving >90% yield in cyclization reactions .
Q. What strategies address solubility challenges in biological assays involving this compound?
Low aqueous solubility (common for indole carboxylic acids) can be mitigated via salt formation (e.g., sodium or ammonium salts) or prodrug approaches (e.g., methyl/ethyl esters). For instance, ethyl ester derivatives of indole-5-carboxylic acid show improved membrane permeability . Alternatively, co-solvents like DMSO (≤5% v/v) or micellar formulations using polysorbates can enhance solubility without cytotoxicity .
Q. How do structural modifications (e.g., alkyl chain length, halogenation) impact the compound’s biological activity?
SAR studies on indole derivatives reveal that:
- Ethyl/methyl groups at C2/C3 enhance metabolic stability by sterically blocking cytochrome P450 oxidation .
- Halogenation at C5 (e.g., Cl, F) increases binding affinity to targets like kinases or GPCRs due to hydrophobic and electronic effects .
- Carboxylic acid at C5 is critical for hydrogen bonding with enzymatic active sites, as shown in analogs like 5-chloro-1H-indole-3-carboxylic acid .
Q. What safety precautions are critical when scaling up reactions involving reactive intermediates (e.g., nitro or acetylated derivatives)?
- Use explosion-proof equipment for nitro-containing intermediates (e.g., 5-nitro-1H-indole-2-carboxylic acid) due to shock sensitivity .
- Acetylated derivatives (e.g., 3-(2-acetamidoethyl) analogs) require fume hoods and P95 respirators to prevent inhalation of toxic vapors .
- Waste disposal must adhere to EPA guidelines for nitrogenous compounds to avoid environmental contamination .
Methodological Notes
- Synthetic Protocols : Always validate reaction scalability with differential scanning calorimetry (DSC) to detect exothermic risks .
- Data Contradictions : Discrepancies in physical properties (e.g., melting points) across studies may arise from polymorphic forms. Use recrystallization (DMF/acetic acid) to isolate the thermodynamically stable form .
- Biological Testing : Pre-screen for off-target effects using kinase profiling panels, as indole carboxamides often exhibit promiscuity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
